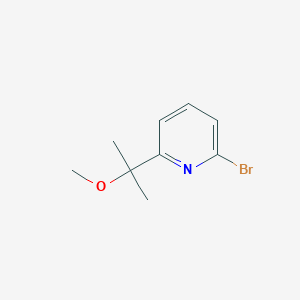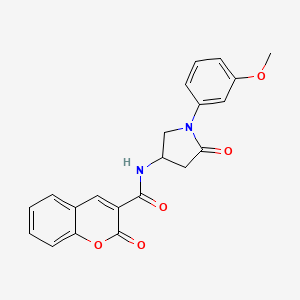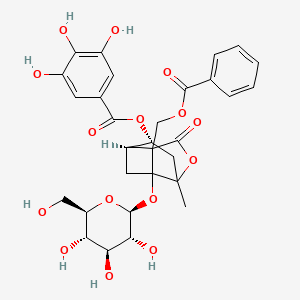
2-Bromo-6-(2-methoxypropan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-6-(2-methoxypropan-2-yl)pyridine is a heterocyclic compound that belongs to the pyridine family. It is a colorless liquid with a molecular formula of C9H13BrNO. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Cross-Coupling Reactions
2-Bromo-6-(2-methoxypropan-2-yl)pyridine serves as a valuable reagent in the formation of C−N bonds through various cross-coupling reactions. These reactions are essential for creating complex organic molecules, and this compound’s bromine functionality facilitates the coupling process .
Negishi Cross-Coupling
In Negishi cross-coupling reactions, 2-Bromo-6-(2-methoxypropan-2-yl)pyridine reacts with aryl halides (such as aryl bromides or chlorides) catalyzed by palladium. This method allows for the synthesis of diverse pyridine-containing compounds, which have applications in pharmaceuticals, agrochemicals, and materials science .
Synthesis of 2′-Pyridyldifluoroacetate
When combined with ethyl bromodifluoroacetate in the presence of copper as a catalyst, this compound participates in the synthesis of 2′-pyridyldifluoroacetate. This product has potential applications in medicinal chemistry and materials research .
Building Block for Bipyridine Derivatives
2-Bromo-6-(2-methoxypropan-2-yl)pyridine can be used as a precursor to synthesize bipyridine derivatives. For example, it plays a role in the preparation of 6,6′-dimethyl-2,2′-bipyridine, which has applications in coordination chemistry and catalysis .
Custom Synthesis and Bulk Manufacturing
Researchers and chemists can leverage this compound for custom synthesis, impurity profiling, and bulk manufacturing. Its unique structure makes it a versatile starting material for designing novel molecules.
properties
IUPAC Name |
2-bromo-6-(2-methoxypropan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,12-3)7-5-4-6-8(10)11-7/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRZDGPZGJPDJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(2-methoxypropan-2-yl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(furan-2-yl)-N-[(3-methylthiophen-2-yl)methyl]methanamine](/img/structure/B2380610.png)
![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2380611.png)

![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2380615.png)



![4-[benzyl(methyl)amino]-6-methyl-N-(4-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2380623.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2380624.png)

![4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B2380628.png)


